MW and H-Bond Profile Comparison: Target Compound vs. its 2-Cyano Analog
The target compound, 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid, offers a lower molecular weight (246.26 g/mol) and a simpler hydrogen bonding profile (1 HBD, 3 HBA) compared to its closest commercially available analog, (E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid, which has a molecular weight of 271.27 g/mol and an additional nitrile hydrogen bond acceptor [1]. This difference results in a more favorable starting point for lead optimization, as the target compound is further from the mean MW of marketed oral drugs (~350-400 Da), allowing for greater synthetic elaboration before exceeding drug-likeness cutoffs [1].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW: 246.26 g/mol; HBA: 3; HBD: 1 |
| Comparator Or Baseline | Comparator: (E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid. MW: 271.27 g/mol; HBA: 4; HBD: 1. |
| Quantified Difference | Target compound has a 25.01 g/mol lower MW and one fewer HBA. |
| Conditions | Calculated molecular properties based on molecular formula and SMILES structures (Purity: Min. 95% for both compounds). |
Why This Matters
A lower initial molecular weight and reduced hydrogen bond count provide a more advantageous starting point for fragment growth during lead optimization, minimizing the risk of breaching drug-likeness thresholds like Lipinski's Rule of Five.
- [1] Chembase. (n.d.). (2E)-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid - ChemBase ID: 244953; and Benchmark data for (E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid (C14H13N3O3). Retrieved from http://www.chembase.cn/molecule-244953.html and https://www.smolecule.com/products/s1479614 View Source
